

Application Notes and Protocols for IC50 Determination of KL-11743

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Compound of Interest

Compound Name: KL-11743

Cat. No.: B12431999

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Introduction

KL-11743 is a potent, orally active, and glucose-competitive inhibitor of the class I glucose transporters (GLUTs), demonstrating significant inhibitory activity against GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3][4] By blocking glucose transport into cells, **KL-11743** disrupts cellular metabolism, leading to a range of downstream effects, including the activation of AMP-activated protein kinase (AMPK) and, under specific cellular contexts, the induction of a novel form of programmed cell death termed disulfidptosis.[1][4] These characteristics make **KL-11743** a valuable tool for cancer research and a potential therapeutic agent, particularly for tumors exhibiting high glucose dependence.

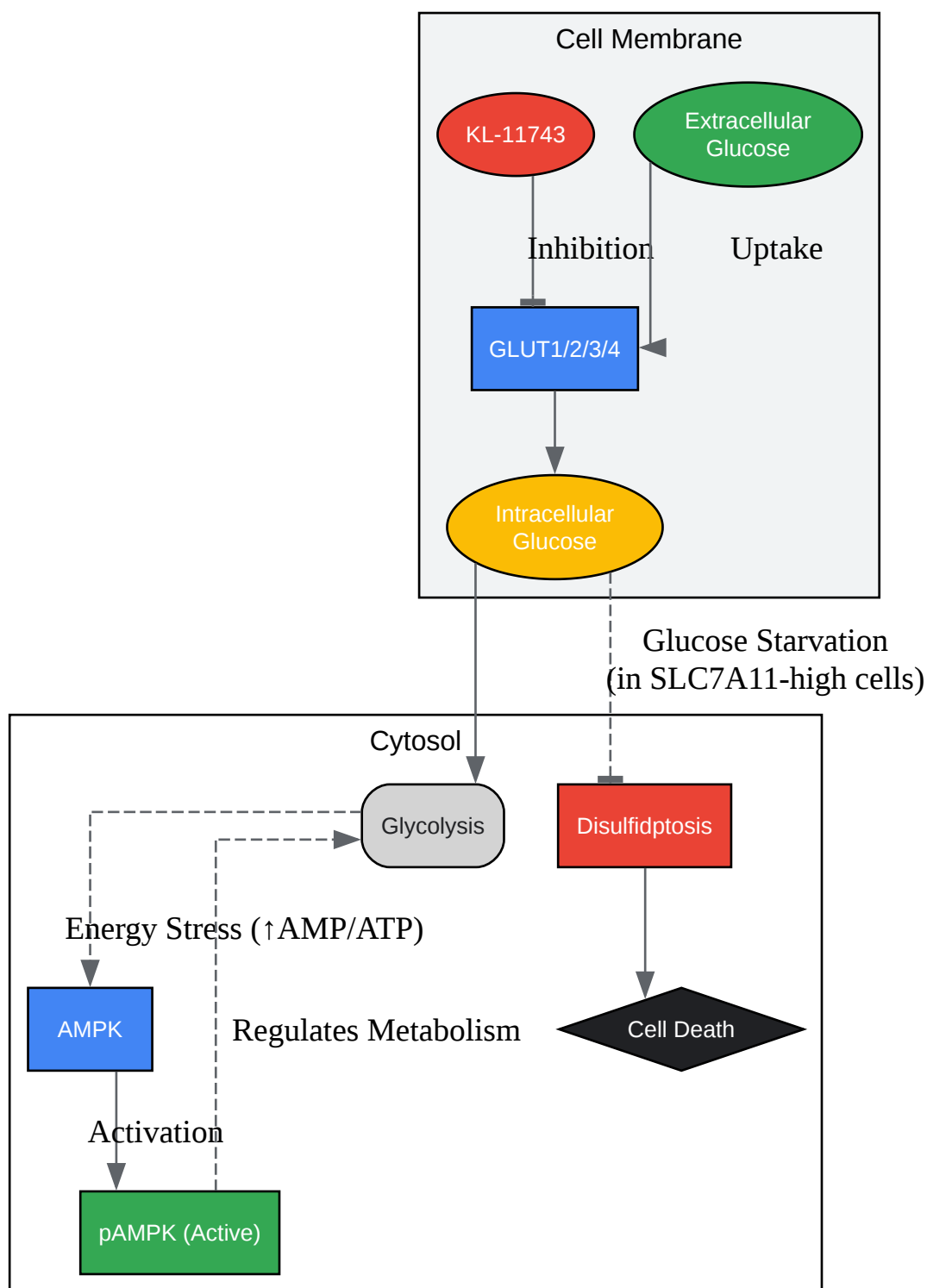
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **KL-11743** in a cell-based setting. Two primary methods are described: a direct measurement of glucose uptake inhibition using the fluorescent glucose analog 2-NBDG, and an indirect assessment of cell viability in response to **KL-11743** treatment.

Mechanism of Action and Signaling Pathways

KL-11743 competitively inhibits the class I glucose transporters, preventing the uptake of glucose into the cell. This leads to a rapid depletion of intracellular glucose, impacting glycolysis and other glucose-dependent metabolic pathways.[1][5][6] A key consequence of this energetic stress is the activation of AMP-activated protein kinase (AMPK), a central regulator of

cellular energy homeostasis.[1][7][8][9] Activated AMPK works to restore energy balance by stimulating catabolic pathways and inhibiting anabolic processes.

Furthermore, in cancer cells with high levels of the cystine transporter SLC7A11, inhibition of glucose uptake by **KL-11743** can lead to a specific form of cell death known as disulfidptosis.[4] This process is triggered by the accumulation of intracellular cystine and the subsequent formation of disulfide bonds in cytoskeletal proteins, ultimately leading to cell death.[4]



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Caption: KL-11743 Signaling Pathway. Max Width: 760px.

Quantitative Data Summary

The IC50 values for **KL-11743** can vary depending on the specific GLUT transporter, the cell line used, and the experimental conditions, such as glucose concentration.[\[1\]](#)[\[3\]](#) Below is a summary of reported IC50 values.

| Target/System | IC50 (nM) | Experimental Context | Reference |
|---------------|-----------|---------------------------------|---------------------------------------------------------------------------------|
| GLUT1 | 115 | In vitro assay | [1] [2] [3] [4] |
| GLUT2 | 137 | In vitro assay | [1] [2] [3] [4] |
| GLUT3 | 90 | In vitro assay | [1] [2] [3] [4] |
| GLUT4 | 68 | In vitro assay | [3] |
| HT-1080 cells | 677 | Cell growth inhibition (24-72h) | [1] [3] |
| HT-1080 cells | 228 | Glucose consumption | [1] [10] [11] |
| HT-1080 cells | 234 | Lactate secretion | [1] [10] [11] |
| HT-1080 cells | 87 | 2-Deoxyglucose (2DG) transport | [1] [10] [11] |
| HT-1080 cells | 127 | Glycolytic ATP production | [1] [10] [11] |

Experimental Protocols

Protocol 1: Determination of IC50 by 2-NBDG Glucose Uptake Assay

This protocol describes a cell-based assay to determine the IC50 of **KL-11743** by measuring the inhibition of the fluorescent glucose analog 2-NBDG uptake.



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Caption: 2-NBDG Glucose Uptake Assay Workflow. Max Width: 760px.

Materials:

- **KL-11743**
- Cell line of interest (e.g., HT-1080 fibrosarcoma cells)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- 96-well black, clear-bottom tissue culture plates
- Fluorescence microplate reader

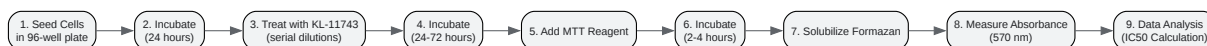
Procedure:

- Cell Seeding:
 - Seed cells into a 96-well black, clear-bottom plate at a density of 2.5×10^4 cells per well in 100 μ L of complete culture medium.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a stock solution of **KL-11743** in DMSO.
 - Perform serial dilutions of the **KL-11743** stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 μ M). Include a vehicle control (DMSO only).
 - Carefully remove the culture medium from the wells and replace it with 100 μ L of the medium containing the different concentrations of **KL-11743**.

- Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
- 2-NBDG Uptake:
 - Prepare a working solution of 2-NBDG in glucose-free medium at a final concentration of 50-100 µM.
 - Remove the medium containing **KL-11743** and add 100 µL of the 2-NBDG working solution to each well.
 - Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
- Fluorescence Measurement:
 - Remove the 2-NBDG solution and wash the cells twice with 100 µL of ice-cold PBS per well.
 - Add 100 µL of PBS to each well.
 - Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for 2-NBDG (typically ~485 nm excitation and ~535 nm emission).
- Data Analysis:
 - Subtract the background fluorescence (wells with no cells).
 - Normalize the fluorescence signal of the treated wells to the vehicle control wells to determine the percentage of glucose uptake inhibition.
 - Plot the percentage of inhibition against the logarithm of the **KL-11743** concentration.
 - Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.

Protocol 2: Determination of IC₅₀ by Cell Viability Assay (MTT Assay)

This protocol determines the IC₅₀ of **KL-11743** by measuring its effect on cell proliferation and viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
[12]



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Caption: MTT Cell Viability Assay Workflow. Max Width: 760px.

Materials:

- **KL-11743**
- Cell line of interest
- Complete cell culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear tissue culture plates
- Absorbance microplate reader

Procedure:

- Cell Seeding:
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Compound Treatment:

- Prepare serial dilutions of **KL-11743** in culture medium as described in Protocol 1.
- Remove the medium and add 100 μ L of the medium containing the different concentrations of **KL-11743** to the wells.
- Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Assay:
 - Add 10 μ L of MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10-15 minutes to ensure complete solubilization.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells (medium and MTT only).
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the **KL-11743** concentration.
 - Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The protocols outlined in these application notes provide robust methods for determining the IC₅₀ of **KL-11743**. The choice between the 2-NBDG uptake assay and the cell viability assay will depend on the specific research question. The 2-NBDG assay provides a direct measure of GLUT inhibition, while the cell viability assay offers insight into the downstream cytotoxic or

cytostatic effects of the compound. Accurate determination of the IC50 is a critical step in the evaluation of **KL-11743** as a research tool and potential therapeutic agent.

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